N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a tetrazole ring, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amidation reaction between a benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Uniqueness
N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
CAS No. |
651769-67-4 |
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Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-4-2-3-12(9-13)16-15(21)11-7-5-10(6-8-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
YLKXZBBKKXXMEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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